molecular formula C27H41ClN4O4S2 B2762128 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215665-89-6

2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2762128
CAS No.: 1215665-89-6
M. Wt: 585.22
InChI Key: PECMEWXSUBGYCJ-UHFFFAOYSA-N
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Description

2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C27H41ClN4O4S2 and its molecular weight is 585.22. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O4S2.ClH/c1-7-9-15-31(16-10-8-2)37(34,35)19-13-11-18(12-14-19)24(33)29-25-21(23(28)32)20-17-26(3,4)30-27(5,6)22(20)36-25;/h11-14,30H,7-10,15-17H2,1-6H3,(H2,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECMEWXSUBGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1215665-89-6) is a complex organic compound with a thieno[2,3-c]pyridine core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C27H41ClN4O4S2
  • Molecular Weight : 585.22 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, leading to various therapeutic effects. The exact mechanisms can vary depending on the biological context being studied.

Antibacterial Activity

Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit notable antibacterial properties. For instance:

  • Study Findings : A series of derivatives were evaluated for their antibacterial efficacy against various strains of bacteria. The presence of the dibutylsulfamoyl group enhances the compound's solubility and bioavailability, which are crucial for effective antibacterial action .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Case Study : In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has shown inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis:

  • Research Findings : The thieno[2,3-c]pyridine derivatives were found to be potent inhibitors of hPNMT. This inhibition is linked to their structural features that allow for favorable interactions with the enzyme's active site .

Research Findings Summary Table

Biological ActivityDescriptionReference
AntibacterialEffective against various bacterial strains; enhanced solubility due to dibutylsulfamoyl group
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines
Enzyme InhibitionPotent inhibitor of human PNMT; linked to structural interactions

Scientific Research Applications

Overview

2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific research applications. This compound belongs to the class of thienopyridine derivatives, which have been extensively studied for their biological activities. Its unique structural features suggest a variety of applications in medicinal chemistry and pharmacology.

The compound exhibits a range of biological activities that make it suitable for research in several fields:

  • Antimicrobial Properties :
    • Similar compounds within the thienopyridine family have shown significant activity against various bacterial strains. Research indicates that derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
    • A study reported minimum inhibitory concentration (MIC) values demonstrating the compound's effectiveness against these pathogens.
    Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
    Staphylococcus aureus485
    Streptococcus pneumoniae290
    Escherichia coli870
  • Anti-inflammatory Effects :
    • The thienopyridine core is known for its anti-inflammatory properties. Research into similar compounds has shown potential in reducing inflammation markers in vitro and in vivo .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that thienopyridine derivatives may exhibit cytotoxic effects on certain cancer cell lines. Further investigations are necessary to elucidate the mechanisms involved and to assess the therapeutic potential of this compound against cancer .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[2,3-c]pyridine : Utilizing cyclization reactions involving appropriate precursors.
  • Sulfamoylation : Introducing the N,N-dibutylsulfamoyl group through nucleophilic substitution.
  • Carboxylation : Adding carboxyl groups to enhance reactivity and interaction with biological systems.

Case Studies

  • Antibacterial Evaluation :
    • A study evaluated the antibacterial effects of thienopyridine derivatives against various bacterial strains, confirming their broad-spectrum activity and ability to inhibit biofilm formation.
  • Inflammation Reduction :
    • In vitro studies demonstrated that compounds similar to this one significantly reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Q & A

Q. What are the key steps in synthesizing this compound, and what analytical techniques validate its purity?

The synthesis involves multi-step reactions, including amide bond formation between sulfamoylbenzamide precursors and tetrahydrothieno-pyridine derivatives under controlled temperature and solvent conditions (e.g., ethanol or DMF). Critical steps include purification via column chromatography and recrystallization. Analytical validation requires 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (MS) for molecular weight verification .

Q. What are the primary biological activities under investigation for this compound?

While direct studies are limited, structurally related sulfamoyl-tetrahydrothieno compounds exhibit enzyme inhibition (e.g., kinase or protease targets) and antiproliferative activity in cancer cell lines. Standard assays include in vitro cytotoxicity (MTT assay) and enzyme activity kits (e.g., fluorogenic substrates) .

Q. How is solubility assessed, and what solvents are recommended for experimental use?

Solubility is determined experimentally using a shake-flask method with solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). If insolubility occurs, co-solvents (e.g., PEG-400) or sonication may be employed. Stability in solution is monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfamoylbenzamide coupling step?

Yield optimization requires DoE (Design of Experiments) to test variables:

  • Temperature : 50–80°C (higher temps may accelerate side reactions).
  • Catalyst : DMAP or HOBt for amide activation.
  • Solvent polarity : DMF > DCM, based on precursor solubility. Real-time monitoring via TLC or in situ IR helps identify intermediate stability and reaction completion .

Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Contradictions may arise from rotamers (due to restricted rotation in the tetrahydrothieno ring) or residual solvents . Solutions include:

  • Variable-temperature NMR to identify dynamic effects.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Comparison with computational spectra (DFT calculations) .

Q. What strategies elucidate the compound’s mechanism of action when initial bioassays show conflicting results?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina. Validate hits with surface plasmon resonance (SPR) for binding kinetics .

Q. How can environmental stability and degradation pathways be assessed for this compound?

  • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C, followed by LC-MS to detect hydrolysis products (e.g., cleavage of the sulfamoyl group).
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC.
  • Microbial degradation : Use soil slurry models with LC-HRMS to identify biotic transformation products .

Methodological Considerations

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and tissue distribution (radiolabeled compound tracking).
  • Metabolite identification : Use HRMS/MS to compare in vitro (hepatocyte incubation) and in vivo (plasma/urine samples) metabolites .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing dibutylsulfamoyl with dimethylsulfamoyl).
  • Bioisosteric replacement : Substitute the tetrahydrothieno ring with pyrazolo or imidazo cores.
  • SAR tables : Correlate IC50 values (from dose-response assays) with computational descriptors (e.g., logP, polar surface area) .

Q. What methodologies evaluate the compound’s potential ecological impact?

  • Acute toxicity : Daphnia magna or Danio rerio assays (OECD guidelines).
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods.
  • Long-term fate : Soil column studies to monitor leaching and adsorption over 6–12 months .

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